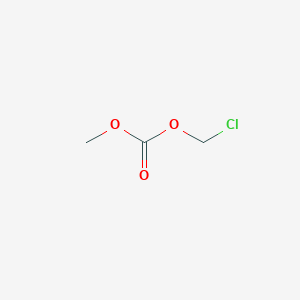

Chloromethyl methyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloromethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHZGFPADYOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564019 | |

| Record name | Chloromethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-81-4 | |

| Record name | Chloromethyl methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040510814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL METHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Y4CDQ6XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl Methyl Carbonate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of chloromethyl methyl carbonate (CMIC). The information is intended to support research, development, and drug discovery applications by providing detailed technical data and experimental methodologies.

Chemical and Physical Properties

This compound is a versatile reagent with the molecular formula C₃H₅ClO₃.[1][2][3][4] It is also known by several synonyms, including Methyl Chloromethyl Carbonate and Methoxycarbonyloxymethyl Chloride.[1][5][6] The key physical and chemical properties of CMIC are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₃ | [1][2][3][4] |

| Molecular Weight | 124.52 g/mol | [1][2][3][7] |

| CAS Number | 40510-81-4 | [1][2][3][4] |

| IUPAC Name | This compound | [1][8] |

| Density | 1.29 - 1.303 g/cm³ | [2][4] |

| Boiling Point | 138 - 140 °C (at 760 Torr) | [2][4] |

| Flash Point | 40 °C | [2] |

| Physical Form | Liquid | [8] |

| Solubility | Soluble (42 g/L at 25 °C, calculated) | [9] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [2][8] |

Reactivity and Applications

This compound is a reactive compound primarily used as a reagent in organic synthesis, particularly in the pharmaceutical industry.[10][11] Its reactivity is centered around the chloromethyl group, which makes it an effective alkylating agent.

2.1. Role in Prodrug Synthesis

A significant application of CMIC is in the preparation of prodrugs.[4][6] The methoxycarbonyloxymethyl group can be attached to a parent drug molecule, often at a carboxylic acid or a similar functional group. This modification can improve the drug's bioavailability, solubility, or other pharmacokinetic properties. The ester linkage formed is designed to be cleaved in vivo to release the active pharmaceutical ingredient (API). It has been specifically cited as a reagent for preparing prodrugs of diacidic nonpeptide angiotensin II antagonists and pyrrolothiazole platelet activating factor antagonists.[4][10]

2.2. Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group in CMIC is electrophilic and susceptible to attack by nucleophiles. This results in a nucleophilic substitution reaction where the chlorine atom is displaced. This reactivity is fundamental to its role as a building block in creating more complex molecules.[11] The general mechanism involves the nucleophile attacking the CH₂Cl group, leading to the formation of a new carbon-nucleophile bond and the release of a chloride ion.

Caption: Nucleophilic attack on the chloromethyl group of CMIC.

2.3. Other Applications

Beyond prodrugs, CMIC is a key intermediate in various organic syntheses.[10] It serves as a precursor for creating complex molecular structures required for APIs.[11] There is also mention of its potential as an anti-influenza drug that inhibits the cap-dependent endonuclease of the influenza virus, though this application is less commonly cited.[7]

Stability and Handling

This compound is classified as a hazardous material. It is a flammable liquid and vapor.[1][5] The compound is corrosive and causes severe skin burns and eye damage.[1][5][12] It is also suspected of causing genetic defects.[1][5]

3.1. Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling CMIC.[13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[12][13]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and prevent electrostatic discharge.[13]

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and contain the spill for proper disposal.[13]

3.2. Storage

CMIC should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[2][8] It should be stored away from incompatible materials.[13]

Experimental Protocols: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol (B129727) in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct.[3]

4.1. Materials and Reagents

-

Chloromethyl chloroformate (1.5 g, 11.72 mmol)

-

Methanol (375 mg, 11.72 mmol)

-

Pyridine (0.93 g, 11.72 mmol)

-

Anhydrous diethyl ether (10 ml)

-

1% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

4.2. Procedure

-

Add chloromethyl chloroformate (1.5 g) and anhydrous diethyl ether (10 ml) to a reaction flask.

-

Add methanol (375 mg) to the flask to dissolve the chloroformate.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add pyridine (0.93 g) dropwise to the cooled solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Workup: a. Dilute the reaction mixture with water. b. Wash the organic layer sequentially with 1% citric acid, saturated sodium bicarbonate, and saturated brine. Each wash should be performed three times. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter the solution and concentrate it under reduced pressure to yield the final product.

4.3. Expected Yield

This protocol is reported to yield approximately 1.32 g of this compound, which corresponds to a yield of 90.8%.[3]

Caption: Reaction scheme for the synthesis of CMIC.

Logical Workflow: Application in Drug Development

The primary utility of this compound in drug development is its role as a key intermediate for creating prodrugs. This workflow illustrates its position in the synthesis pipeline.

Caption: Role of CMIC in the prodrug synthesis and activation pathway.

References

- 1. This compound | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 40510-81-4 [m.chemicalbook.com]

- 5. This compound 40510-81-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 40510-81-4 | FC20253 [biosynth.com]

- 8. This compound | 40510-81-4 [sigmaaldrich.com]

- 9. CAS # 40510-81-4, this compound, Methoxycarbonyloxymethyl chloride, Methyl chloromethyl carbonate - chemBlink [chemblink.com]

- 10. This compound | 40510-81-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Chloromethyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chloromethyl methyl carbonate (CMEC), a versatile reagent utilized in organic synthesis and for the preparation of prodrugs.[1][2] This document details the prevalent synthetic methodologies, extensive characterization protocols, and key physical and chemical properties to support its application in research and development.

Physicochemical Properties

This compound, with the CAS number 40510-81-4, is a flammable liquid that requires careful handling due to its hazardous nature, including causing severe skin burns and eye damage.[3][4] It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₃ | [1][3][5] |

| Molecular Weight | 124.52 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Methyl Chloromethyl Carbonate, Methoxycarbonyloxymethyl Chloride | [1][3][6] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 138 °C | [4] |

| Density | 1.29 g/cm³ | [4] |

| Flash Point | 40 °C |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the esterification of chloromethyl chloroformate with methanol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis workflow for this compound.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet corresponding to the methyl protons (CH₃) and another singlet for the chloromethyl protons (CH₂Cl). Based on similar structures, the expected chemical shifts are:

-

~3.8 ppm (s, 3H, -OCH₃)

-

~5.7 ppm (s, 2H, -OCH₂Cl) [7]* ¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands expected for this compound include:

-

C=O stretch (carbonate): A strong absorption band around 1750-1770 cm⁻¹.

-

C-O stretch: Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (alkyl): Bands in the 2850-3000 cm⁻¹ region.

-

C-Cl stretch: An absorption band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 124 and 126 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Purity Assessment

Gas Chromatography (GC): Gas chromatography is a standard method to assess the purity of volatile compounds like this compound. A purity of >97.0% is commercially available and can be verified using this technique.

Summary of Characterization Data

| Technique | Expected Result |

| ¹H NMR | ~3.8 ppm (s, 3H), ~5.7 ppm (s, 2H) [7] |

| IR Spectroscopy | C=O stretch: ~1760 cm⁻¹, C-O stretch: 1000-1300 cm⁻¹, C-Cl stretch: 600-800 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 124/126 (3:1 ratio) |

| Purity (GC) | >97.0% |

Characterization Workflow Diagram

Caption: Workflow for the characterization of synthesized product.

Safety Information

This compound is a hazardous chemical. It is flammable and causes severe skin burns and eye damage. [3]It is also suspected of causing genetic defects. [3]Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 40510-81-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 40510-81-4 | FC20253 [biosynth.com]

- 7. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

Unraveling the Enigmatic Mechanism of Chloromethyl Methyl Carbonate: A Technical Guide for Researchers

For Immediate Release

This technical guide delves into the core mechanism of action of chloromethyl methyl carbonate (CMC), a compound of interest to researchers, scientists, and drug development professionals. While noted for its role as a versatile reagent in pharmaceutical synthesis, claims of its direct antiviral properties, specifically the inhibition of influenza's cap-dependent endonuclease, warrant a closer, evidence-based examination. This document provides a comprehensive overview of CMC's chemical reactivity, its potential as a covalent inhibitor, and its established applications in drug development, while also presenting the current, albeit unverified, understanding of its direct biological activities.

Chemical Profile and Reactivity

This compound (IUPAC name: this compound; CAS No: 40510-81-4) is a reactive chemical intermediate.[1] Its structure, featuring a chloromethyl group attached to a carbonate, renders it a potent electrophile susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis and is central to any discussion of its potential biological mechanism of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClO₃ | [1][2] |

| Molecular Weight | 124.52 g/mol | [1][2] |

| Appearance | Colorless liquid | - |

| CAS Number | 40510-81-4 | [1][2] |

The primary mode of reaction for CMC involves the displacement of the chloride ion by a nucleophile. This reactivity is fundamental to its application as a methoxycarbonyloxymethylating agent, a common strategy in the synthesis of prodrugs.

Postulated Mechanism of Action: Covalent Inhibition of Influenza Cap-Dependent Endonuclease

A prominent, though not yet peer-reviewed, claim posits that this compound acts as an anti-influenza agent by inhibiting the viral cap-dependent endonuclease.[2] This enzyme is crucial for the "cap-snatching" mechanism, a process where the influenza virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to prime its own transcription. Inhibition of this endonuclease is a validated antiviral strategy.

Given the high electrophilicity of CMC, a plausible, yet hypothetical, mechanism of action is through covalent inhibition . In this model, a nucleophilic amino acid residue within the active site of the cap-dependent endonuclease would attack the chloromethyl group of CMC, leading to the formation of a stable covalent bond. This irreversible modification of the enzyme would block its catalytic activity and, consequently, inhibit viral replication.

Caption: Postulated covalent inhibition of influenza endonuclease by CMC.

Established Role in Drug Development: A Prodrug Moiety

Beyond the unconfirmed reports of its direct antiviral activity, this compound is a well-established reagent in the synthesis of prodrugs. A prodrug is an inactive or less active drug derivative that is converted to the active form within the body. CMC is used to introduce a methoxycarbonyloxymethyl (MCOM) promoiety to a parent drug molecule. This modification can enhance the drug's solubility, membrane permeability, and overall bioavailability.

The MCOM group is designed to be cleaved in vivo by esterases, releasing the active drug. This strategy has been successfully employed in the development of various antiviral agents.

Caption: General workflow of MCOM prodrug activation.

Experimental Protocols

While specific experimental data on the direct antiviral action of this compound is not available in the peer-reviewed literature, this section outlines the established methodologies for assessing the activity of inhibitors against the influenza cap-dependent endonuclease. These protocols would be essential for any future investigation into the claims surrounding CMC.

Influenza Cap-Dependent Endonuclease Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the cleavage of a capped RNA substrate by the influenza endonuclease.

Materials:

-

Recombinant influenza virus PA/PB1/PB2 polymerase complex

-

Fluorogenic capped RNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂)

-

Test compound (this compound)

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a microplate, combine the recombinant polymerase complex with the test compound dilutions and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

-

Initiate the endonuclease reaction by adding the fluorogenic capped RNA substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore from a quencher, resulting in a detectable signal.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the endonuclease activity.

Table 2: Representative IC₅₀ Values for Known Influenza Endonuclease Inhibitors

| Compound | IC₅₀ (µM) | Virus Strain | Reference |

| Baloxavir acid | 0.001 - 0.003 | Influenza A and B | [3] |

| L-735,882 | 0.3 | Influenza A | [4] |

| Flutimide | ~10 | Influenza A | [5] |

Note: These values are for comparative purposes and were not determined for this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol in the presence of a base, such as pyridine (B92270).

Materials:

-

Chloromethyl chloroformate

-

Methanol

-

Pyridine

-

Anhydrous diethyl ether

-

1% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve chloromethyl chloroformate and methanol in anhydrous diethyl ether in a reaction flask.

-

Cool the mixture to 0°C.

-

Slowly add pyridine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash successively with 1% citric acid, saturated sodium bicarbonate, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the product.

Data Presentation

As no peer-reviewed quantitative data on the direct antiviral activity of this compound is currently available, this section remains to be populated pending future research.

Conclusion and Future Directions

This compound is a highly reactive electrophile with a well-documented role as a synthetic tool in the creation of prodrugs. The assertion that it possesses direct anti-influenza activity through the inhibition of the cap-dependent endonuclease is intriguing but, at present, lacks robust scientific validation in the public domain.

The hypothetical mechanism of covalent inhibition is chemically plausible and provides a clear direction for future research. The experimental protocols outlined in this guide offer a roadmap for rigorously testing this hypothesis. Key future experiments should include:

-

In vitro endonuclease inhibition assays to determine if CMC directly inhibits the enzyme and to quantify its potency (IC₅₀).

-

Mass spectrometry studies to identify any covalent adducts formed between CMC and the endonuclease protein, which would provide direct evidence of covalent modification.

-

Cell-based antiviral assays to assess the efficacy of CMC in inhibiting influenza virus replication in a biological context.

Until such studies are conducted and published, the primary and verified mechanism of action of this compound within the pharmaceutical sciences remains that of a valuable and reactive chemical intermediate. Researchers are encouraged to approach the claim of its direct antiviral activity with a critical perspective, viewing it as an unconfirmed but potentially fruitful avenue for investigation.

References

- 1. This compound | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 40510-81-4 | FC20253 [biosynth.com]

- 3. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]

- 4. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity and Nucleophilic Substitution of Chloromethyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl methyl carbonate (CMMC) is a versatile reagent in organic synthesis, primarily recognized for its role as a methoxycarbonyloxymethylating agent. Its unique structural features, combining the reactivity of an alkyl halide with the electronic properties of a carbonate, render it a potent electrophile for various nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the electrophilicity of CMMC, detailing its reactivity with a range of nucleophiles. The document elucidates the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, supported by a discussion of influencing factors. Furthermore, this guide presents detailed experimental protocols for common nucleophilic substitution reactions involving CMMC and highlights its critical application in the synthesis of antiviral prodrugs, most notably tenofovir (B777) disoproxil.

Introduction

This compound (CMMC), with the chemical formula C(_3)H(_5)ClO(_3), is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its utility stems from the chloromethyl group, which serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is harnessed in drug development to introduce a methoxycarbonyloxymethyl promoiety, which can enhance the pharmacokinetic properties of a parent drug molecule. A prominent example is its use in the synthesis of tenofovir disoproxil, an essential antiretroviral medication.[2]

This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and organic synthesis. It will cover the fundamental aspects of CMMC's electrophilicity, the kinetics and mechanisms of its nucleophilic substitution reactions, and practical experimental guidance.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of CMMC is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C(3)H(_5)ClO(_3) | [3] |

| Molecular Weight | 124.52 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 138 °C | |

| Density | 1.29 g/cm³ | [5] |

| CAS Number | 40510-81-4 | [3] |

| Synonyms | Carbonic acid chloromethyl methyl ester, Methoxycarbonyloxymethyl chloride, Methyl chloromethyl carbonate | [3] |

Electrophilicity and Reactivity in Nucleophilic Substitution

The electrophilicity of the carbon atom in the chloromethyl group of CMMC is the cornerstone of its synthetic utility. This high reactivity is a consequence of several electronic and structural factors.

Electronic Effects

The methoxycarbonyl group (-COOCH(_3)) exerts a significant electron-withdrawing inductive effect on the chloromethyl carbon. This effect is amplified by the presence of the electronegative oxygen and chlorine atoms. This polarization of the C-Cl bond enhances the partial positive charge on the carbon atom, making it a prime target for nucleophilic attack.

Leaving Group Ability

The chloride ion (Cl

−Steric Considerations

The chloromethyl group is sterically unhindered, which favors the backside attack characteristic of an S(_N)2 mechanism.[7] The small size of the hydrogen atoms on the electrophilic carbon presents minimal steric hindrance to incoming nucleophiles.

Mechanistic Pathways: S(_N)1 vs. S(_N)2

Nucleophilic substitution reactions involving this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism. The predominant pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

dot

Caption: Competing SN1 and SN2 pathways for CMMC.

The S(_N)2 Pathway

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This pathway is generally favored for CMMC due to the primary nature of the electrophilic carbon, which is not sterically hindered. Strong, anionic nucleophiles and polar aprotic solvents promote the S(_N)2 reaction.[9]

dot

Caption: The concerted SN2 mechanism.

The S(_N)1 Pathway

The S(_N)1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[9] The second step is the rapid attack of the nucleophile on the carbocation. While less common for primary halides, an S(_N)1 pathway for CMMC can be favored under certain conditions, such as with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.[9]

dot

Caption: The stepwise SN1 mechanism.

Quantitative Data on Reactivity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively published in a comparative manner, its reactivity can be inferred from its use in synthesis and by comparison with analogous compounds. The electron-withdrawing nature of the methoxycarbonyl group suggests that CMMC is a more potent electrophile than simple alkyl chlorides like chloromethane.

| Nucleophile Type | Typical Reaction Conditions | Expected Reactivity |

| Amines (Primary, Secondary) | Aprotic solvent (e.g., DMF, CH(_3)CN), often with a non-nucleophilic base (e.g., K(_2)CO(_3), Et(_3)N) | High |

| Thiols | Aprotic solvent (e.g., DMF), base (e.g., NaH, K(_2)CO(_3)) to form thiolate | Very High |

| Alcohols/Phenols | Aprotic solvent (e.g., DMF), strong base (e.g., NaH) to form alkoxide/phenoxide | Moderate to High |

| Carboxylates | Aprotic solvent (e.g., DMF, CH(_3)CN), often as a salt (e.g., cesium or potassium salt) | Moderate |

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of this compound. Researchers should optimize these conditions for their specific substrates.

General Workflow for Nucleophilic Substitution

dot

Caption: A typical experimental workflow.

Reaction with an Amine (e.g., Benzylamine)

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) to a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH(_3)CN) to make a 0.1-0.5 M solution.

-

Addition of CMMC: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction with a Thiol (e.g., Thiophenol)

-

Setup: To a stirred solution of the thiol (1.0 eq.) in an anhydrous aprotic solvent such as DMF under an inert atmosphere, add a base like sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C to form the thiolate.

-

Addition of CMMC: After gas evolution ceases, add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until complete.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify by column chromatography.

Reaction with a Carboxylate (e.g., Cesium Acetate)

-

Setup: In a flask, dissolve the cesium salt of the carboxylic acid (1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (0.1 eq.) in an anhydrous solvent like acetonitrile.

-

Addition of CMMC: Add this compound (1.0 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and stir for several hours until the reaction is complete.[10]

-

Workup: After cooling, pour the mixture into water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. Purify the residue by chromatography.

Application in Drug Development: Synthesis of Tenofovir Disoproxil

A prime example of the utility of chloromethyl carbonates is in the synthesis of tenofovir disoproxil, a prodrug of the antiviral agent tenofovir.[2] Tenofovir itself has poor oral bioavailability. To overcome this, the phosphonate (B1237965) group is esterified with two isopropoxycarbonyloxymethyl groups, which are introduced using chloromethyl isopropyl carbonate (CMIC), a close analog of CMMC.[10] This modification increases the lipophilicity of the drug, allowing for better absorption in the gastrointestinal tract. Once absorbed, the promoieties are cleaved by cellular esterases to release the active tenofovir.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 40510-81-4 [sigmaaldrich.com]

- 5. iris.unive.it [iris.unive.it]

- 6. CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses [oyc.yale.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Chloromethyl Methyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for chloromethyl methyl carbonate (CAS No. 40510-81-4), a key reagent in organic synthesis and prodrug development. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a valuable reference for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide a reliable approximation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.75 | Singlet | 2H | -O-CH₂ -Cl |

| 3.93 | Singlet | 3H | -O-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C =O (Carbonyl) |

| 75.0 | -O-CH₂ -Cl |

| 56.0 | -O-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H Stretch (Alkyl) |

| 1775 | Strong | C=O Stretch (Carbonate) |

| 1250 | Strong | C-O Stretch (Ester) |

| 750 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 124/126 | 5 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 95 | 100 | [M - C₂H₅O]⁺ |

| 75 | 40 | [M - OCH₂Cl]⁺ |

| 59 | 80 | [CH₃OCO]⁺ |

| 49/51 | 20 | [CH₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in a 500 MHz NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Theoretical Insights into the Reaction Mechanisms of Chloromethyl Methyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl methyl carbonate (CMMC) is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for the synthesis of various organic compounds, including its role as a reagent in the preparation of prodrugs, underscores the importance of a thorough understanding of its reactivity.[1][2] CMMC's structure, featuring both a reactive chloromethyl group and a carbonate moiety, allows for distinct reaction pathways, primarily nucleophilic substitution at the chloromethyl carbon and nucleophilic acyl substitution at the carbonyl carbon.

This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reaction mechanisms. While direct computational studies on CMMC are not extensively available in the current literature, this guide synthesizes information from theoretical studies on analogous compounds to infer and elucidate the probable reaction pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the use of CMMC, offering insights into its reactivity and providing detailed experimental protocols for its application.

Core Reaction Mechanisms: A Theoretical Perspective

The reactivity of this compound is dictated by its two primary electrophilic centers: the carbon atom of the chloromethyl group (-CH₂Cl) and the carbonyl carbon of the carbonate group (-O(C=O)O-). Theoretical studies on related organic carbonates and haloalkanes allow for the postulation of two principal reaction mechanisms: a bimolecular nucleophilic substitution (S(_N)2) at the chloromethyl carbon and a nucleophilic acyl substitution at the carbonyl carbon.

S(_N)2 Reaction at the Chloromethyl Group

The primary reaction pathway for many applications of CMMC, especially in prodrug synthesis, involves the displacement of the chloride ion by a nucleophile in a classic S(_N)2 reaction. This mechanism is believed to proceed via a backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of stereochemistry if the carbon were chiral.

A theoretical study utilizing Molecular Electron Density Theory (MEDT) on the S(_N)2 reactions of substituted chloromethanes provides valuable insights into the electronic effects that govern this reaction. The presence of an oxygen-containing substituent, such as the methoxy (B1213986) group in CMMC, can influence the activation energy of the reaction.

Logical Flow of an S(_N)2 Reaction with CMMC

Caption: S(_N)2 reaction pathway at the chloromethyl group of CMMC.

Nucleophilic Acyl Substitution

The carbonyl carbon of the carbonate group in CMMC is also an electrophilic center, susceptible to attack by strong nucleophiles. This reaction typically proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The reformation of the carbonyl double bond then expels a leaving group, which could be either the methoxy group (-OCH₃) or the chloromethoxy group (-OCH₂Cl). The nature of the nucleophile and the reaction conditions will dictate the preferred leaving group.

Theoretical studies on the reactions of dimethyl carbonate (DMC) with nucleophiles suggest that this pathway is generally less favorable than alkylation reactions unless catalyzed or involving very strong nucleophiles. For CMMC, the chloromethyl group's electron-withdrawing nature may slightly enhance the electrophilicity of the carbonyl carbon compared to DMC.

Workflow for Nucleophilic Acyl Substitution at the Carbonyl Carbon

Caption: Nucleophilic acyl substitution pathway at the carbonyl group of CMMC.

Quantitative Data from Theoretical Studies on Analogous Systems

| Reactant (Analogous to CMMC's reactive center) | Nucleophile | Computational Method | Solvent | Activation Energy (kcal/mol) | Reference |

| CH₃OCH₂Cl | Cl⁻ | ωB97X-D/aug-cc-pVTZ | Gas Phase | 21.3 | [3] |

Note: This data is for an analogous system and is presented to illustrate the electronic effects of an adjacent methoxy group on the S(_N)2 reaction at a chloromethyl center.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of methanol (B129727) with chloromethyl chloroformate.[4]

Materials:

-

Methanol

-

Chloromethyl chloroformate

-

Anhydrous diethyl ether

-

1% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add chloromethyl chloroformate (1.5 g, 11.72 mmol).

-

Dissolve methanol (375 mg, 11.72 mmol) in 10 ml of anhydrous diethyl ether and add it to the reaction flask.

-

Cool the reaction mixture to 0 °C.

-

Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by diluting with water.

-

Perform sequential washes with 1% citric acid solution, saturated sodium bicarbonate solution, and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the product.

Reaction of a Chloromethyl Carbonate with a Carboxylic Acid Salt (Prodrug Synthesis Model)

The following protocol details the nucleophilic displacement of the chloride from a chloromethyl carbonate by a carboxylate, a common strategy in the synthesis of acyloxymethylcarbonate prodrugs.[5]

Materials:

-

Chloromethyl-carbonate ester substrate

-

Cesium salt of the desired carboxylic acid

-

Tetrabutylammonium (B224687) iodide (TBAI)

-

Anhydrous acetonitrile

-

Ethyl acetate (B1210297) (AcOEt)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the chloromethyl-carbonate ester in anhydrous acetonitrile.

-

Add tetrabutylammonium iodide (1.0 equivalent) to the solution at room temperature.

-

Add the cesium salt of the appropriate carboxylic acid (1.4 equivalents).

-

Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 12 hours.

-

After the reaction is complete, pour the mixture into water and dilute with ethyl acetate.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvents under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final acyloxymethyl carbonate.

Conclusion

The reaction mechanisms of this compound are governed by the presence of two distinct electrophilic centers, allowing for both S(_N)2 reactions at the chloromethyl group and nucleophilic acyl substitution at the carbonyl carbon. While dedicated theoretical studies on CMMC are limited, analysis of analogous systems provides a robust framework for understanding its reactivity. The S(_N)2 pathway is particularly important for its application in the synthesis of prodrugs, where CMMC acts as a linker. The provided experimental protocols offer practical guidance for the synthesis and application of this versatile reagent. Further computational studies on CMMC would be beneficial to provide more precise quantitative data on its reaction energetics and to further refine our understanding of its reactivity profile.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Chloromethyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethyl methyl carbonate (CMCC) is a reactive chemical intermediate increasingly utilized in organic synthesis, particularly in the pharmaceutical industry as a key building block for producing carbonate-containing prodrugs. Its utility stems from the chloromethyl group, which allows for the facile introduction of a methoxycarbonyloxymethyl moiety onto various functional groups. However, the inherent reactivity of CMCC also predisposes it to degradation, primarily through hydrolysis and thermal decomposition. Understanding the stability profile and decomposition pathways of this reagent is critical for optimizing reaction conditions, ensuring the quality and purity of final products, and for regulatory compliance in drug development. This guide provides a comprehensive overview of the known and anticipated stability characteristics and decomposition mechanisms of this compound, drawing upon data from analogous compounds and relevant analytical methodologies.

Chemical Properties and Stability Overview

This compound is a colorless to light yellow liquid.[1] It is classified as a flammable liquid and is known to be sensitive to moisture and heat.[1] The presence of both a reactive chloromethyl group and a carbonate ester functionality dictates its chemical behavior and stability. The primary route of degradation is expected to be hydrolysis, which can be influenced by pH. Thermal decomposition is also a significant consideration, especially during distillation or at elevated reaction temperatures.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40510-81-4 | [2] |

| Molecular Formula | C₃H₅ClO₃ | [2] |

| Molecular Weight | 124.52 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 138 °C | [1] |

| Flash Point | 40 °C | [1] |

| Specific Gravity | 1.29 (20/20) | [1] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas | [1] |

Decomposition Pathways

The decomposition of this compound is primarily driven by two mechanisms: hydrolysis and thermal degradation. Nucleophilic attack is a key feature in both pathways.

Hydrolytic Decomposition

Hydrolysis is the most probable degradation pathway for CMCC under aqueous conditions. The rate of hydrolysis is expected to be significantly influenced by the pH of the medium.

-

Neutral and Acidic Conditions: Under neutral and mildly acidic conditions, the primary hydrolysis products are expected to be methanol, formaldehyde (B43269), and carbon dioxide, with the formation of hydrochloric acid. The reaction likely proceeds through the formation of an unstable hydroxymethyl methyl carbonate intermediate.

-

Basic Conditions: Under basic conditions, the hydrolysis is anticipated to be more rapid due to the increased concentration of the hydroxide (B78521) nucleophile. The decomposition will yield methanol, formaldehyde, and carbonate salts.

Thermal Decomposition

At elevated temperatures, such as those encountered during distillation, this compound is susceptible to thermal decomposition.[3] The likely products of thermal degradation are methyl chloroformate and formaldehyde, or potentially dimethyl carbonate, carbon dioxide, and chloromethane (B1201357) through more complex rearrangement and decomposition reactions. Studies on similar organic carbonates used in lithium-ion battery electrolytes, such as dimethyl carbonate (DMC), show decomposition at elevated temperatures (above 150°C) to produce carbon dioxide and other byproducts.[4]

Reactivity with Nucleophiles

The chloromethyl group of CMCC is susceptible to nucleophilic substitution. This reactivity is the basis for its use in the synthesis of prodrugs, where it reacts with nucleophilic functional groups (e.g., alcohols, phenols, carboxylic acids, amines) on a drug molecule. The stability of the resulting carbonate prodrug is then a key factor in its therapeutic efficacy.

Quantitative Stability Data

While specific kinetic data for the decomposition of this compound is not extensively available in the public domain, the following tables outline the critical parameters that should be determined in a comprehensive stability study, based on established practices for analogous compounds.

Table 2: Proposed Parameters for Hydrolytic Stability Studies of CMCC

| pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Decomposition Products |

| 1.2 (Simulated Gastric Fluid) | 37 | Data to be determined | Data to be determined | Methanol, Formaldehyde, CO₂, HCl |

| 4.5 (Acetate Buffer) | 25, 37, 50 | Data to be determined | Data to be determined | Methanol, Formaldehyde, CO₂, HCl |

| 7.4 (Simulated Intestinal Fluid) | 25, 37, 50 | Data to be determined | Data to be determined | Methanol, Formaldehyde, CO₂, HCl |

| 9.0 (Borate Buffer) | 25, 37, 50 | Data to be determined | Data to be determined | Methanol, Formaldehyde, CO₂, Carbonate Salts |

Table 3: Proposed Parameters for Thermal Stability Studies of CMCC

| Temperature (°C) | Time (hours) | % Degradation | Decomposition Products |

| 80 | 1, 2, 4, 8, 24 | Data to be determined | Methyl Chloroformate, Formaldehyde, etc. |

| 100 | 1, 2, 4, 8, 24 | Data to be determined | Methyl Chloroformate, Formaldehyde, etc. |

| 120 | 1, 2, 4, 8, 24 | Data to be determined | Methyl Chloroformate, Formaldehyde, etc. |

| 140 (near b.p.) | 0.5, 1, 2, 4 | Data to be determined | Methyl Chloroformate, Formaldehyde, etc. |

Experimental Protocols

Detailed experimental protocols for assessing the stability of CMCC would involve a combination of chromatographic and spectroscopic techniques. The following outlines a general approach for a forced degradation study.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of CMCC.

5.1.1 Materials and Reagents:

-

This compound (purity >97%)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Relevant buffer solutions (e.g., phosphate, acetate)

5.1.2 Hydrolytic Degradation:

-

Prepare solutions of CMCC in 0.1 N HCl, 0.1 N NaOH, and purified water at a suitable concentration (e.g., 1 mg/mL).

-

Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples immediately using a stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS).

5.1.3 Thermal Degradation:

-

Place a known quantity of neat CMCC in a sealed vial under an inert atmosphere (e.g., nitrogen).

-

Expose the sample to elevated temperatures (e.g., 80°C, 100°C, 120°C) in a calibrated oven.

-

At specified time points, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

-

Analyze the sample by GC-MS to identify and quantify any degradation products.

5.1.4 Analytical Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the volatile CMCC and its potential degradation products like methanol, formaldehyde, and methyl chloroformate.[5] A suitable column would be a mid-polarity column, such as one with a (6% cyanopropylphenyl)methylpolysiloxane stationary phase.[5]

-

High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): For less volatile degradation products or for monitoring the disappearance of a parent compound in a complex matrix, a reverse-phase HPLC method can be developed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be invaluable for the structural elucidation of unknown degradation products isolated from forced degradation studies.[6]

Conclusion

This compound is a valuable but inherently reactive chemical. Its stability is primarily challenged by hydrolysis and thermal stress. The principal decomposition pathways are anticipated to yield methanol, formaldehyde, carbon dioxide, and hydrochloric acid upon hydrolysis, and potentially methyl chloroformate and formaldehyde under thermal stress. For researchers and drug development professionals, a thorough understanding and experimental determination of the stability profile of CMCC under various conditions are paramount for ensuring the integrity of synthetic processes and the quality of the final pharmaceutical products. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such critical stability assessments.

References

- 1. This compound 40510-81-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | 40510-81-4 | FC20253 [biosynth.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of Chloromethyl Methyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of chloromethyl methyl carbonate (CMIC) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a generalized, robust experimental protocol for determining precise solubility, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis who utilize this compound as a reagent or intermediate.

Introduction

This compound (CAS No: 40510-81-4) is a key reagent in organic synthesis, particularly in the preparation of prodrugs. Its reactivity and utility in forming carbonate linkages make it a valuable tool for modifying the physicochemical properties of parent drug molecules. A thorough understanding of its solubility in a range of organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide summarizes the currently available solubility data and provides a detailed methodology for its experimental determination.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound in organic solvents is scarce. However, qualitative descriptions of its solubility have been reported in various chemical and safety data sheets. This information is summarized in the table below.

Data Presentation

| Solvent | CAS Number | Qualitative Solubility Description |

| Acetonitrile | 75-05-8 | Slightly Soluble[1][2] |

| Chloroform | 67-66-3 | Soluble[1][2] |

| Methanol | 67-56-1 | Slightly Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[3] |

| Water | 7732-18-5 | Soluble (42 g/L at 25 °C, calculated)[4] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and should be experimentally quantified for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Calibrated glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase has stabilized.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) that is chemically resistant to the solvent, to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

3.3. Data Calculation

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V × DF) / (V_initial × 10)

Where:

-

C = Concentration of the diluted sample from the calibration curve (mg/mL)

-

V = Volume of the diluted sample (mL)

-

DF = Dilution factor

-

V_initial = Initial volume of the filtered supernatant taken for dilution (mL)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safe Handling and Disposal of Chloromethyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal procedures for chloromethyl methyl carbonate (CAS No. 40510-81-4), a reagent frequently utilized in organic synthesis, particularly in the preparation of prodrugs.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid.[3][4] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₃ | [5][6][7] |

| Molecular Weight | 124.52 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Boiling Point | 139-140 °C (at 760 Torr) | N/A |

| Density | 1.303 g/cm³ (at 15 °C) | N/A |

| Purity | >97.0% (GC) | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[3][4] It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 / 3 | H225 / H226: Highly flammable liquid and vapor / Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | |

| Skin Protection | Impervious gloves (chemically resistant), fire/flame resistant and impervious clothing, lab coat, and closed-toe shoes. | |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

Handling

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage

-

Container: Store in a tightly closed container.

-

Conditions: Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C under an inert atmosphere.[10]

-

Incompatible Materials: Store away from incompatible substances, particularly strong oxidizing agents.[3]

-

Security: Store in a locked-up location.[3]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Obtain immediate medical attention. | [3] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain immediate medical attention. | [3] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Obtain immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical attention. | [3] |

Spills and Leaks

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Remove Ignition Sources: Eliminate all potential sources of ignition.

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Absorption: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

-

PPE: Wear appropriate personal protective equipment throughout the cleanup process.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and hydrogen chloride.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Procedures

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This must be done through an approved waste disposal plant.[3]

Laboratory-Scale Neutralization (Inferred Protocol)

Disclaimer: The following is an inferred laboratory-scale neutralization procedure based on the chemical reactivity of this compound as an alkylating agent susceptible to nucleophilic attack and hydrolysis. This procedure has not been formally published or validated for this specific compound. It should be performed with extreme caution, on a small scale, and in a chemical fume hood with appropriate PPE.

Principle: this compound is expected to react with water (hydrolysis) or a mild basic solution to yield methanol, formaldehyde, carbon dioxide, and chloride ions. The reaction with a mild base like sodium bicarbonate will help to neutralize the hydrogen chloride that may be formed.

Procedure:

-

Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath, prepare a 10% aqueous solution of sodium bicarbonate.

-

Addition: Slowly and dropwise, add the waste this compound to the stirring sodium bicarbonate solution. The amount of bicarbonate solution should be in significant excess (at least 10-fold molar excess) to the amount of this compound.

-

Reaction: The addition should be done slowly to control any potential exotherm or gas evolution.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction is complete.

-

pH Check: Check the pH of the solution to ensure it is neutral or slightly basic.

-

Disposal: The resulting aqueous solution can then be disposed of as aqueous waste, in accordance with institutional guidelines.

Toxicity Data

Experimental Protocols

Detailed experimental protocols for the validation of safety measures, such as incompatibility testing, are not typically published in safety data sheets. The determination of chemical incompatibility is largely based on the known reactivity of the functional groups present in the molecule. For this compound, the presence of the reactive chloromethyl group and the carbonate ester functionality dictates its incompatibility with strong oxidizing agents, strong acids, strong bases, and nucleophilic reagents.

Visualized Workflows

The following diagrams illustrate the logical flow for handling and emergency procedures.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making workflow for emergency situations.

References

- 1. This compound | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 40510-81-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. This compound 40510-81-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. CAS # 40510-81-4, this compound, Methoxycarbonyloxymethyl chloride, Methyl chloromethyl carbonate - chemBlink [chemblink.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Chloromethyl Methyl Carbonate: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloromethyl methyl carbonate (CMMC), with the CAS number 40510-81-4, is a versatile chemical reagent that has found significant application in organic synthesis, particularly in the realm of pharmaceutical sciences. Its primary utility lies in its role as a precursor for the generation of methoxycarbonyloxymethyl (MOM) ethers, a common promoiety used in the design of prodrugs to enhance their physicochemical properties and bioavailability. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, supplemented with detailed experimental protocols and tabulated quantitative data.

Discovery and History

The initial synthesis of this compound is attributed to early 20th-century research in organic chemistry. While the primary articles have become difficult to access, bibliographic sources point to the work of French chemists André Kling and Victor Grignard.[1] Kling's work published in 1920 in the Comptes rendus hebdomadaires des séances de l'Académie des sciences is cited in relation to some of the compound's physical properties.[1] Similarly, a 1919 publication by the renowned chemist Victor Grignard in the same journal is also referenced.[1] These early explorations into carbonate esters and related compounds laid the groundwork for the synthesis of reagents like CMMC. However, its significant utility was not fully realized until the advancement of prodrug strategies in pharmaceutical development in the latter half of the 20th century.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid under standard conditions.[2] It is characterized by the chemical formula C₃H₅ClO₃ and a molecular weight of 124.52 g/mol .[2][3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40510-81-4 | [2][3] |

| Molecular Formula | C₃H₅ClO₃ | [2][3] |

| Molecular Weight | 124.52 g/mol | [2][3] |

| Boiling Point | 139-140 °C (at 760 Torr) | [1][2] |

| Density | 1.303 g/cm³ (at 15 °C) | [1][2] |

| Refractive Index | 1.41160 (at 589.3 nm, 22 °C) | [1][2] |

| Purity | >95-98% (typical commercial grade) | |

| Storage Temperature | 2-8 °C, under inert gas | [2] |

| Solubility | Slightly soluble in acetonitrile (B52724) and methanol (B129727); soluble in chloroform. | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol in the presence of a base to neutralize the hydrogen chloride byproduct. Industrial-scale production may utilize alternative routes, including those starting from dimethyl carbonate.

Experimental Protocol: Synthesis from Chloromethyl Chloroformate and Methanol

This protocol is based on a widely cited laboratory procedure.

Objective: To synthesize this compound.

Reagents:

-

Chloromethyl chloroformate (1.5 g, 11.72 mmol)

-

Methanol (375 mg, 11.72 mmol)

-

Pyridine (B92270) (0.93 g, 11.72 mmol)

-

Anhydrous diethyl ether (10 ml)

-

Deionized water

-

1% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, dissolve chloromethyl chloroformate (1.5 g, 11.72 mmol) and methanol (375 mg, 11.72 mmol) in 10 ml of anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water.

-

Wash the organic layer sequentially with 1% citric acid solution, saturated sodium bicarbonate solution, and saturated brine solution (three times each).

-